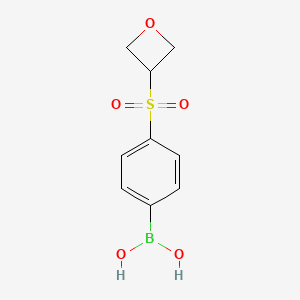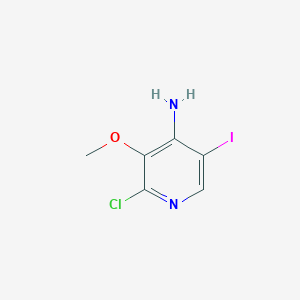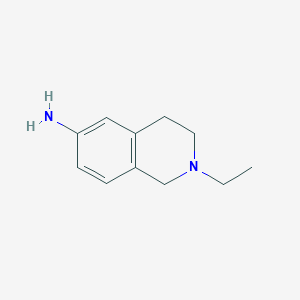![molecular formula C11H15BN2O3 B13982730 [4-(Piperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B13982730.png)
[4-(Piperazine-1-carbonyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Piperazine-1-carbonyl)phenyl]boronic acid is a boronic acid derivative that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a piperazine ring attached to a phenylboronic acid moiety, making it a versatile building block in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Piperazine-1-carbonyl)phenyl]boronic acid typically involves the reaction of piperazine derivatives with phenylboronic acid. Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yields and purity. The use of solid-phase synthesis and photocatalytic methods has been explored to enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions
[4-(Piperazine-1-carbonyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can modify the piperazine ring or the phenyl group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include boronic esters, reduced piperazine derivatives, and substituted phenylboronic acids .
Aplicaciones Científicas De Investigación
[4-(Piperazine-1-carbonyl)phenyl]boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [4-(Piperazine-1-carbonyl)phenyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the piperazine ring, making it less versatile in biological applications.
Piperazine derivatives: Do not contain the boronic acid group, limiting their use in certain chemical reactions.
Pinacol boronic esters: More stable but less reactive compared to [4-(Piperazine-1-carbonyl)phenyl]boronic acid.
Uniqueness
This compound is unique due to the combination of the piperazine ring and the boronic acid group, providing a versatile platform for various chemical and biological applications .
Propiedades
Fórmula molecular |
C11H15BN2O3 |
|---|---|
Peso molecular |
234.06 g/mol |
Nombre IUPAC |
[4-(piperazine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BN2O3/c15-11(14-7-5-13-6-8-14)9-1-3-10(4-2-9)12(16)17/h1-4,13,16-17H,5-8H2 |
Clave InChI |
PPPIZOKBJHYJQW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C(=O)N2CCNCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)





![2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol](/img/structure/B13982683.png)




![Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13982729.png)
